molecular formula C17H18N4O4S B6505226 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1421449-14-0

4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Cat. No.: B6505226
CAS No.: 1421449-14-0
M. Wt: 374.4 g/mol
InChI Key: XTKFHXDXYFHQJY-UHFFFAOYSA-N
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Description

The compound 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole features a 1,3-benzothiazole core substituted at the 2-position with an azetidinyloxy group. The azetidine ring is further functionalized with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety. This structure combines a rigid benzothiazole scaffold with a conformationally constrained azetidine linker and a pyrazole-based substituent, which may enhance binding affinity and metabolic stability in biological systems.

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-20-9-11(15(19-20)24-3)16(22)21-7-10(8-21)25-17-18-14-12(23-2)5-4-6-13(14)26-17/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKFHXDXYFHQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on current research findings.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Structural Representation

The compound features a benzothiazole core with various functional groups, including methoxy and pyrazole moieties, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.12 µg/mL
Compound BS. aureus0.25 µg/mL
Compound CP. aeruginosa0.15 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been investigated in various models. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages is a common assay used to evaluate the anti-inflammatory effects.

Case Study: Inhibition of NO Production

In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain derivatives significantly inhibited NO production at concentrations comparable to established anti-inflammatory agents.

Anticancer Potential

Emerging research indicates that benzothiazole derivatives may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)
Compound DHeLa5.0
Compound EMCF-73.5
Compound FA549 (Lung Cancer)4.2

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many benzothiazoles inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.

Recent Studies

A review published in Molecules highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including those with pyrazole substituents, demonstrating their broad-spectrum antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the methoxy and pyrazole groups can significantly influence potency and selectivity against target pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Pyrazoline-Benzothiazole Hybrids

Compound : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (from )

  • Key Differences :
    • The analogue substitutes the azetidine linker with a dihydropyrazoline ring.
    • The pyrazoline moiety is fused to a 4-methoxyphenyl group, differing from the target compound’s pyrazole-azetidine-carbonyl system.
    • The benzothiazole core in the analogue has a 6-methyl substituent instead of a 4-methoxy group.
  • Implications: The pyrazoline ring introduces partial saturation, increasing conformational flexibility compared to the azetidine’s rigidity.

Comparison with Azetidine-Pyrazole-Benzothiazole Derivatives

Compound : 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5, from )

  • Key Differences :
    • The benzothiazole core is substituted with a 6-ethoxy group (vs. 4-methoxy in the target compound).
    • The azetidine linker is functionalized with a 4-methylpyrazole via a methylene group, lacking the carbonyl present in the target compound.
  • Implications: The ethoxy group may alter lipophilicity and metabolic clearance rates compared to methoxy.

Comparison with Triazole-Thiazole-Benzothiazole Derivatives

Compounds : 9a–9e (from )

  • Key Differences :
    • These analogues replace the azetidine-pyrazole system with triazole-thiazole-acetamide chains.
    • Substituents like 4-fluorophenyl (9b) or 4-bromophenyl (9c) introduce halogen-based electronic effects absent in the target compound.

Comparison with Pyrano-Pyrazole-Oxazine Systems

Compound: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (from )

  • Key Differences: The fused pyrano-pyrazole-oxazine system replaces the benzothiazole core. The 4-methoxyphenyl group is retained, but the structural complexity differs significantly.
  • Implications :
    • The fused heterocyclic system may enhance thermal stability but limit synthetic accessibility.
    • The oxazine ring introduces additional hydrogen-bond acceptors .

Structural and Electronic Data Table

Compound Molecular Formula Molecular Weight Key Substituents Heterocyclic Components
Target Compound C₁₉H₂₁N₃O₄S 387.45 g/mol 4-Methoxy, azetidine-pyrazole-carbonyl Benzothiazole, azetidine, pyrazole
2-[5-(4-Methoxyphenyl)... () C₂₄H₂₀N₄OS 428.51 g/mol 6-Methyl, dihydropyrazoline Benzothiazole, pyrazoline
CAS 2548990-34-5 () C₁₇H₂₀N₄OS 328.43 g/mol 6-Ethoxy, azetidine-methylpyrazole Benzothiazole, azetidine, pyrazole
9c () C₂₈H₂₁BrN₆O₂S 609.47 g/mol 4-Bromophenyl, triazole-thiazole Benzothiazole, triazole, thiazole

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, and what challenges arise during its purification?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, the benzothiazole core can be functionalized via nucleophilic substitution or coupling reactions. The azetidine-pyrazole moiety is introduced using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or condensation reactions under reflux . Key challenges include controlling regioselectivity during azetidine functionalization and ensuring purity during column chromatography (hexane/ethyl acetate gradients) due to polar by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns on the benzothiazole and azetidine rings. Overlapping signals (e.g., methoxy groups) may require 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Validates carbonyl (C=O) and thiazole (C-S) functionalities. Contradictions in absorption bands (e.g., 2139 cm⁻¹ for nitriles vs. 2231 cm⁻¹ for azides) are resolved by cross-referencing with synthetic intermediates .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses often arise from isotopic impurities or incomplete derivatization .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the compound’s biological activity, and what experimental designs validate these effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with ethoxy or isopropoxy groups) and testing them in standardized assays (e.g., enzyme inhibition or antimicrobial activity). For example:

  • Biological Assay Example : Replace the 3-methoxy group on the pyrazole with an ethoxy group and compare IC₅₀ values against a target enzyme (e.g., α-glucosidase). Use ANOVA to assess statistical significance .
  • Data Contradiction : If a methoxy analog shows higher potency than ethoxy in vitro but lower in vivo, investigate metabolic stability via LC-MS to identify degradation pathways .

Q. What computational strategies are employed to predict binding interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses of the compound in active sites (e.g., benzothiazole binding to ATP pockets). Validate predictions with mutagenesis studies .
  • MD Simulations : Assess binding stability over 100 ns trajectories. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or force field inaccuracies .
  • Free Energy Calculations (MM/PBSA) : Quantify contributions of specific substituents (e.g., pyrazole carbonyl) to binding affinity .

Contradiction Analysis

Q. Why might similar compounds exhibit divergent biological activities despite identical core structures?

  • Methodological Answer : Subtle differences (e.g., methoxy vs. ethoxy) alter lipophilicity, hydrogen-bonding capacity, or metabolic stability. For example, a methoxy group enhances solubility but may reduce membrane permeability compared to ethoxy . Experimental resolution involves:

  • LogP Measurement : Compare partition coefficients via shake-flask method.
  • Caco-2 Permeability Assay : Assess intestinal absorption in vitro.
  • CYP450 Metabolism Screening : Identify oxidative degradation pathways .

Experimental Design Recommendations

Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify robust parameters.
  • Continuous Flow Chemistry : Minimize side reactions in azetidine coupling steps .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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